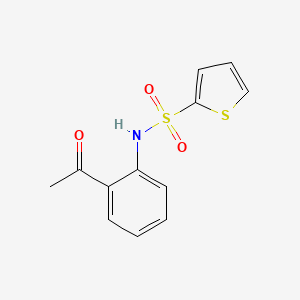

N-(2-acetylphenyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

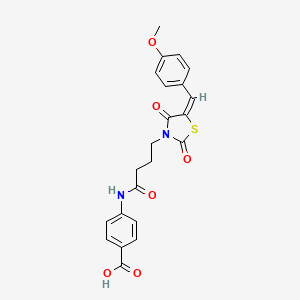

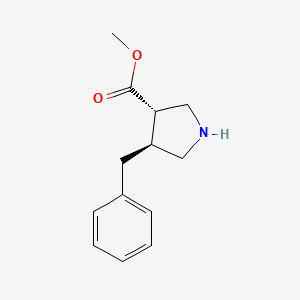

“N-(2-acetylphenyl)thiophene-2-sulfonamide” is a chemical compound with the CAS Number: 717859-76-2 . It has a molecular weight of 281.36 and its IUPAC name is N-(2-acetylphenyl)-2-thiophenesulfonamide .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H11NO3S2 . Its average mass is 281.351 Da and its monoisotopic mass is 281.018036 Da .科学的研究の応用

Synthesis and Biological Activity

- A study by Noreen et al. (2017) details the synthesis of thiophene sulfonamide derivatives, including N-(2-acetylphenyl)thiophene-2-sulfonamide, using Suzuki cross coupling reactions. These compounds showed significant urease inhibition and hemolytic activities. The study highlights the impact of different functional groups on the aromatic ring on these activities (Noreen et al., 2017).

Electropolymerization and Electrochemistry

- Dubey et al. (1999) investigated new thiophene derivatives substituted by electrochemically cleavable sulfonamide groups. They found that the anodic oxidation of these thiophenes yields polymer films exhibiting p- and n-doping processes, demonstrating their potential in solid-phase electrosynthesis (Dubey et al., 1999).

Solubilization in Micellar Media

- Saeed et al. (2017) studied the solubilization of thiophene derivatives, such as this compound, in micellar solutions of anionic and cationic surfactants. This research provides insight into the interaction of these compounds with surfactants, important for applications in drug formulation and delivery (Saeed et al., 2017).

Antitumor Properties

- Mohamadi et al. (1992) explored the antitumor properties of thiophene analogs, including sulfonamide derivatives, against various cancer cell lines. This research highlights the potential of these compounds in cancer chemotherapy (Mohamadi et al., 1992).

Molecular Modeling and Computational Studies

- Mubarik et al. (2021) conducted a computational study of structural, molecular orbitals, and thermodynamic parameters of thiophene sulfonamide derivatives. Their research provides insights into the electronic properties and stability of these compounds, relevant for drug design and material science applications (Mubarik et al., 2021).

Antibacterial Dyeing of Fabrics

- Hossan (2020) synthesized new sulfonamido-hydroxythiophene dyes for dyeing polyester fabrics, demonstrating their antibacterial activity. This research expands the application of thiophene sulfonamide derivatives into the textile industry, particularly in the development of antibacterial fabrics (Hossan, 2020).

作用機序

Thiophene-based sulfonamides, including “N-(2-acetylphenyl)thiophene-2-sulfonamide”, have been studied for their inhibition effects on carbonic anhydrase I and II isoenzymes . They show potent inhibition effect on both isoenzymes at very small concentrations . The compounds inhibit the enzymes by interacting out of the catalytic active site .

It is stored at room temperature .

Safety and Hazards

The safety information for “N-(2-acetylphenyl)thiophene-2-sulfonamide” includes several hazard statements: H302, H315, H319, H335 . It also includes several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

N-(2-acetylphenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-9(14)10-5-2-3-6-11(10)13-18(15,16)12-7-4-8-17-12/h2-8,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNYRXCJVPQCIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-N-[(3,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2787099.png)

![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2787100.png)

![[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2787102.png)

![8-fluoro-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2787103.png)

![Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2787104.png)

![Cyclopentyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2787110.png)

![3-methyl-N-[6-(4-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]butanamide](/img/structure/B2787111.png)